Home > Products > Screening Compounds P117009 > Aldoxorubicin hydrochloride
Aldoxorubicin hydrochloride - 480998-12-7

Aldoxorubicin hydrochloride

Catalog Number: EVT-259177
CAS Number: 480998-12-7
Molecular Formula: C37H43ClN4O13
Molecular Weight: 787.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aldoxorubicin hydrochloride is a prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , ] As a prodrug, it remains inactive until it undergoes specific chemical transformations within the body, releasing the active drug molecule. [, , , ] This targeted approach aims to minimize the systemic toxicity associated with conventional doxorubicin therapy. [, , , , ]

Doxorubicin Hydrochloride

  • Compound Description: Doxorubicin hydrochloride is an anthracycline antibiotic with potent antineoplastic activity. It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and free radical generation. Doxorubicin hydrochloride is commonly used in the treatment of various cancers, including soft tissue sarcomas and glioblastoma. [, , , ]
  • Relevance: Doxorubicin hydrochloride is the active moiety of aldoxorubicin hydrochloride. Aldoxorubicin hydrochloride is a prodrug of doxorubicin hydrochloride, designed to release doxorubicin in the acidic tumor microenvironment. The two compounds share an identical core structure, with aldoxorubicin hydrochloride containing an additional hydrazone linker and albumin-binding moiety attached to doxorubicin. [, , , ]

Temozolomide

  • Compound Description: Temozolomide is an alkylating agent with antineoplastic activity. It is primarily used in the treatment of glioblastoma, often in combination with radiation therapy. Temozolomide acts by methylating DNA, leading to cell cycle arrest and apoptosis. []
  • Relevance: While not structurally related to aldoxorubicin hydrochloride, temozolomide is discussed in the context of combination therapy with aldoxorubicin hydrochloride for glioblastoma. Studies have explored the synergistic effects of these two drugs in preclinical models, suggesting potential benefits for enhancing treatment efficacy. []
Source and Classification

Aldoxorubicin hydrochloride, also known as INNO-206, is a product of CytRx Corporation and is classified within several categories:

  • Chemical Class: Amines, Anthracyclines, Antineoplastics, Cytostatic antibiotics, Drug conjugates.
  • Molecular Formula: C₃₇H₄₂N₄O₁₃.
  • Molar Mass: 750.758 g/mol.

This compound is specifically the (6-maleimidocaproyl) hydrazone of doxorubicin, which indicates that it is chemically modified to enhance its pharmacological properties and reduce systemic toxicity while maintaining efficacy against tumors .

Synthesis Analysis

The synthesis of aldoxorubicin involves several chemical reactions that link doxorubicin to an acid-sensitive linker. The key steps include:

  1. Formation of the Hydrazone Linkage: Doxorubicin is reacted with N-ε-maleimidocaproic acid hydrazide under acidic conditions to form the hydrazone bond. This reaction typically requires controlled conditions such as temperature and pH to ensure high yield and purity.
  2. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC), which separates aldoxorubicin based on its chemical properties.
  3. Characterization: The final product undergoes characterization through various spectroscopic methods (e.g., UV-Vis, NMR) to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of aldoxorubicin can be described as follows:

  • Core Structure: It retains the characteristic tetracyclic ring system of doxorubicin, which is crucial for its antitumor activity.
  • Functional Groups: The addition of the maleimidocaproyl group enhances solubility and facilitates binding to serum albumin.
  • 3D Structure: Molecular modeling studies indicate that the compound has a specific conformation that allows it to interact effectively with biological targets.

The presence of the hydrazone bond provides an acid-sensitive linkage that is cleaved in the acidic environment of tumors, releasing free doxorubicin where it is most needed .

Chemical Reactions Analysis

Aldoxorubicin undergoes several important chemical reactions:

  1. Hydrolysis of the Hydrazone Bond: In acidic conditions (pH ~5), the hydrazone bond hydrolyzes, releasing doxorubicin at the tumor site. This reaction is crucial for its mechanism of action and can be quantitatively analyzed using kinetic studies.
  2. Binding with Serum Albumin: Upon administration, aldoxorubicin binds to circulating albumin through its maleimide group, which facilitates targeted delivery to tumors due to the preferential accumulation of albumin in malignant tissues.
  3. Intercalation into DNA: Once released from albumin, doxorubicin intercalates into DNA, disrupting replication and transcription processes .
Mechanism of Action

The mechanism of action for aldoxorubicin involves several steps:

  1. Albumin Binding: After intravenous administration, aldoxorubicin binds to serum albumin via the maleimide linker.
  2. Tumor Targeting: The albumin-drug complex preferentially accumulates in tumor tissues due to enhanced permeability and retention effect.
  3. Release of Doxorubicin: In the acidic tumor microenvironment, the hydrazone bond hydrolyzes, releasing doxorubicin.
  4. Antitumor Activity: Released doxorubicin intercalates into DNA, inhibits topoisomerase II activity, and generates reactive oxygen species, leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Aldoxorubicin hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH but shows increased solubility at lower pH levels due to the cleavage of the hydrazone bond.
  • Stability: The compound is stable under normal storage conditions but sensitive to light and extreme pH levels.
  • Melting Point: Specific melting point data can vary but generally falls within a range indicative of similar compounds in its class.

These properties are critical for formulating effective drug delivery systems .

Applications

Aldoxorubicin hydrochloride has several promising applications in oncology:

  1. Clinical Trials: It has undergone multiple phases of clinical trials for various cancers including soft tissue sarcoma, glioblastoma, pancreatic cancer, and small cell lung cancer.
  2. Combination Therapies: Research indicates potential benefits when used in combination with other chemotherapeutics such as ifosfamide.
  3. Targeted Therapy Development: Its design as a tumor-targeted agent positions aldoxorubicin as a candidate for developing more effective treatment regimens with reduced side effects compared to traditional chemotherapy .
Introduction to Aldoxorubicin Hydrochloride

Rationale for Development: Overcoming Anthracycline Limitations

The development of aldoxorubicin addresses two fundamental constraints of native doxorubicin therapy: cumulative cardiotoxicity and nonspecific biodistribution. Conventional doxorubicin causes dose-dependent myocardial damage through multiple mechanisms, primarily mediated by the formation of doxorubicinol – a secondary alcohol metabolite that accumulates in cardiomyocytes and disrupts iron homeostasis, mitochondrial function, and calcium signaling [4] [8]. This metabolite exhibits 20-200-fold greater cardiotoxicity than the parent compound in preclinical models and correlates strongly with irreversible cardiomyopathy at cumulative doses exceeding 450-550 mg/m² [4] [9].

  • Cardiotoxicity Mechanisms: Doxorubicin undergoes enzymatic reduction by cardiac carbonyl reductases (CBRs) and aldoketo reductases (AKRs) to form doxorubicinol, which promotes iron-mediated oxidative stress and impaired ATP synthesis in cardiomyocytes [4]. The mitochondrial permeability transition pore opening triggers apoptosis, while topoisomerase-IIβ inhibition in post-mitotic cardiac cells causes DNA double-strand breaks [8].

  • Resistance Development: Tumor resistance emerges through ABC transporter upregulation (ABCB1, ABCC1), which actively effluxes doxorubicin from cancer cells, and topoisomerase-IIα mutations that reduce drug-target binding affinity [4]. These mechanisms collectively diminish intracellular drug accumulation and cytotoxic efficacy.

Table 2: Comparative Cardiotoxicity Mechanisms of Anthracyclines

Mechanistic PathwayDoxorubicinAldoxorubicinKey Differentiating Factor
Doxorubicinol FormationExtensive hepatic/cardiac conversion (AKR1C3, CBR1 enzymes)Minimal conversion (<0.1% urinary excretion) [1]Covalent albumin binding prevents metabolic activation
Reactive Oxygen Species (ROS)High mitochondrial ROS generation via semiquinone redox cyclingSignificantly reduced (serum half-life extension limits redox cycling) [1]Stable albumin conjugate minimizes electron transfer
Topoisomerase-IIβ InhibitionDirect inhibition in cardiomyocytesNo myocardial accumulation (negligible cardiac uptake) [1]Macromolecular complex prevents nuclear penetration
Iron Homeostasis DisruptionDoxorubicin-iron complexes generate hydroxyl radicalsNo detectable iron binding (doxorubicin remains conjugated until release)Acid-sensitive linker maintains structural integrity in circulation

Pharmacokinetic limitations further hinder conventional doxorubicin efficacy. The drug exhibits a rapid distribution phase (t½α = 5 minutes) and moderate elimination half-life (t½β = 30 hours), resulting in brief tumor exposure and substantial distribution to off-target tissues, particularly the heart, liver, and kidneys [1] [9]. Aldoxorubicin fundamentally redirects this profile by achieving a mean elimination half-life of 20-24 hours through stable albumin binding, effectively functioning as a circulating drug reservoir while minimizing cardiac penetration [1] [2].

Historical Context of Prodrug Design in Oncology

The conceptual evolution of prodrug strategies for anthracyclines progressed through three generations: chemical analogs (epirubicin, idarubicin), liposomal encapsulation, and finally macromolecular conjugates. Early analogs focused on modifying the daunosamine sugar moiety or C-13/C-14 side chains to alter metabolic susceptibility, achieving only marginal reductions in cardiotoxicity [9]. Liposomal doxorubicin (Doxil®, Myocet®) represented a significant advance by exploiting the enhanced permeation and retention (EPR) effect, yet suffered from accelerated blood clearance by the reticuloendothelial system and dose-limiting mucocutaneous toxicities like hand-foot syndrome [9].

Albumin emerged as an ideal carrier platform due to its prolonged circulatory half-life (19 days in humans), FcRn-mediated recycling, and natural tropism for metabolically active tumors [5] [7]. The historical breakthrough came with the identification of cysteine-34 – a singular reactive thiol moiety on endogenous albumin that permits site-specific conjugation without compromising protein function [5]. Early albumin-drug conjugates utilized non-specific lysine coupling, generating heterogeneous adducts with variable pharmacokinetics. Aldoxorubicin's design specifically targeted cysteine-34 through maleimide-thiol chemistry, ensuring monovalent, stoichiometrically defined conjugation [5].

The innovation extended beyond mere carrier attachment to incorporating tumor-responsive release mechanisms. Prior prodrugs relied on enzymatic cleavage (e.g., peptide substrates for prostate-specific antigen) or generalized extracellular acidity (pH ~6.5-7.0), which lacked tumor specificity. Aldoxorubicin's acid-sensitive hydrazone linker capitalizes on the pronounced acidic gradient (pH 5.5-6.5) within tumor endosomes/lysosomes, ensuring precise intracellular doxorubicin liberation while maintaining plasma stability (hydrazone half-life >48 hours at pH 7.4) [3] [5]. This dual-targeting approach – systemic stability combined with tumor-triggered activation – established a new paradigm in macromolecular prodrug engineering.

Table 3: Evolution of Anthracycline Prodrug Platforms Leading to Aldoxorubicin

Development EraPlatform TechnologyRepresentative AgentsKey Limitations Addressed by Aldoxorubicin
1980s-1990sAnthracycline analogsEpirubicin, IdarubicinModest cardiotoxicity reduction (<2-fold); no tumor targeting
1990s-2000sLiposomal encapsulationPegylated liposomal doxorubicin (Doxil®), Non-pegylated liposomal doxorubicin (Myocet®)RES-mediated clearance; hand-foot syndrome; limited tumor penetration
2000s-2010sAlbumin-binding small moleculesAldoxorubicin (INNO-206)Non-specific protein binding; premature drug release; heterogeneous conjugation

Key Innovations in Albumin-Targeted Chemotherapy

Aldoxorubicin incorporates three transformative innovations that collectively enhance its therapeutic index relative to conventional anthracyclines and earlier prodrug formulations:

  • EMCH Linker Chemistry: The 6-maleimidocaproyl hydrazide (EMCH) linker serves as a molecular bridge with dual functionality. The maleimide group undergoes rapid Michael addition with albumin's cysteine-34 (binding efficiency >90% within 5 minutes post-infusion), while the hydrazone bond provides pH-dependent lability optimized for tumor-specific drug release [1] [5]. Unlike ester or peptide linkers, this hydrazone configuration exhibits exceptional plasma stability (hydrolysis t½ >48 hours at pH 7.4) yet rapid cleavage (t½ <1 hour) at pH 5.0-6.0 – precisely matching the acidic tumor microenvironment and lysosomal compartments [3] [5].

  • Albumin-Mediated Tumor Targeting: Upon covalent binding to albumin, aldoxorubicin adopts the pharmacokinetic profile of its carrier, achieving a prolonged circulation half-life (20.1-21.1 hours) and reduced volume of distribution (3.96-4.08 L/m²) [1]. This macromolecular complex leverages both passive and active tumor-targeting mechanisms. Passively, it exploits the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature, which exhibits increased vascular permeability and impaired lymphatic drainage [1] [3]. Actively, albumin engages gp60 (albondin) receptors on tumor endothelial cells and SPARC (secreted protein acidic and rich in cysteine) in the extracellular matrix, facilitating transcytosis and intratumoral accumulation [5] [7]. Pharmacodynamic studies demonstrate 4-fold higher tumor doxorubicin concentrations from aldoxorubicin versus free doxorubicin at 72 hours post-administration [5].

  • Metabolic Inertness in Circulation: Unlike conventional doxorubicin, which undergoes rapid hepatic conversion to cardiotoxic metabolites, the albumin-bound aldoxorubicin complex remains metabolically shielded during circulation. Urinary excretion studies reveal that <0.1% of administered aldoxorubicin appears as free doxorubicin or doxorubicinol in urine within 72 hours, confirming minimal premature drug release or metabolic activation [1]. This contrasts starkly with conventional doxorubicin, where 4-5% of the dose excretes as doxorubicinol within the same timeframe – a key factor in aldoxorubicin's improved cardiac safety profile despite substantially higher equivalent doxorubicin dosing (up to 260 mg/m² per cycle) [1] [2].

The translational impact of these innovations is evidenced in clinical trials across multiple tumor types. In a phase 3 study of relapsed/refractory soft tissue sarcoma, aldoxorubicin demonstrated significantly improved progression-free survival (5.6 months vs. 2.7 months for investigator's choice therapy) and a doubling of overall response rates (25% vs. 0%) [2]. Critically, these efficacy benefits were achieved without the characteristic cardiotoxicity of dose-escalated anthracyclines, with only 4.2% of patients experiencing left ventricular ejection fraction (LVEF) decline below 50% compared to 19.1% with conventional doxorubicin [2]. This therapeutic advance establishes aldoxorubicin as a prototype for next-generation, tumor-targeted chemotherapeutics that maximize anticancer efficacy while circumventing systemic toxicity.

Properties

CAS Number

480998-12-7

Product Name

Aldoxorubicin hydrochloride

IUPAC Name

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride

Molecular Formula

C37H43ClN4O13

Molecular Weight

787.2 g/mol

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1

InChI Key

NGKHWQPYPXRQTM-UKFSEGPMSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

DOXO-EMCH; EMCH-Doxo; EMCH-doxorubicin; INNO206; INNO-206; INNO 206; INNO-206 HCl; Aldoxorubicin. Doxorubicin prodrug.

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)[NH3+])O.[Cl-]

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)[NH3+])O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.